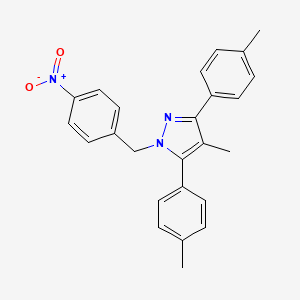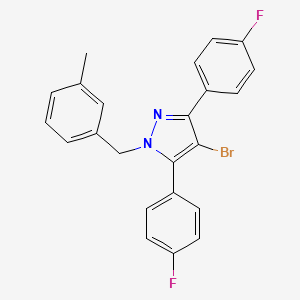![molecular formula C23H20N4O2 B10931490 N'-[(E)-(1-methyl-1H-pyrazol-5-yl)methylidene]-4-[(naphthalen-2-yloxy)methyl]benzohydrazide](/img/structure/B10931490.png)
N'-[(E)-(1-methyl-1H-pyrazol-5-yl)methylidene]-4-[(naphthalen-2-yloxy)methyl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-[(E)-1-(1-METHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-4-[(2-NAPHTHYLOXY)METHYL]BENZOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(1-METHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-4-[(2-NAPHTHYLOXY)METHYL]BENZOHYDRAZIDE typically involves the condensation of 1-methyl-1H-pyrazole-5-carbaldehyde with 4-[(2-naphthyloxy)methyl]benzohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(1-METHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-4-[(2-NAPHTHYLOXY)METHYL]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’~1~-[(E)-1-(1-METHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-4-[(2-NAPHTHYLOXY)METHYL]BENZOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(1-METHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-4-[(2-NAPHTHYLOXY)METHYL]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The pyrazole ring and naphthyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
2-Naphthylhydrazine: Contains the naphthyl group and hydrazine moiety, similar to the target compound.
Benzohydrazide: Shares the benzohydrazide moiety with the target compound.
Uniqueness
N’~1~-[(E)-1-(1-METHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-4-[(2-NAPHTHYLOXY)METHYL]BENZOHYDRAZIDE is unique due to its combination of a pyrazole ring, naphthyl group, and benzohydrazide moiety
Properties
Molecular Formula |
C23H20N4O2 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-[(E)-(2-methylpyrazol-3-yl)methylideneamino]-4-(naphthalen-2-yloxymethyl)benzamide |
InChI |
InChI=1S/C23H20N4O2/c1-27-21(12-13-25-27)15-24-26-23(28)19-8-6-17(7-9-19)16-29-22-11-10-18-4-2-3-5-20(18)14-22/h2-15H,16H2,1H3,(H,26,28)/b24-15+ |
InChI Key |
BKWSYWOORMQRJT-BUVRLJJBSA-N |
Isomeric SMILES |
CN1C(=CC=N1)/C=N/NC(=O)C2=CC=C(C=C2)COC3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
CN1C(=CC=N1)C=NNC(=O)C2=CC=C(C=C2)COC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B10931414.png)
![1-(2,5-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B10931416.png)
![N-{1-[(3-fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10931421.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10931425.png)
![N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-3-(3-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10931427.png)
![N~1~-(1-(1H-Indol-3-ylmethyl)-2-oxo-2-{2-[1-(2,4,6-trioxo-1,3-thiazinan-5-yliden)ethyl]hydrazino}ethyl)acetamide](/img/structure/B10931439.png)

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B10931449.png)
![1-{4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}pyrrolidin-2-one](/img/structure/B10931451.png)

![7-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10931471.png)
![[3-(2-Fluorophenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl](morpholin-4-yl)methanone](/img/structure/B10931475.png)
![N-{1-[4-(butan-2-yl)phenyl]propyl}-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10931478.png)
![1-ethyl-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10931482.png)
